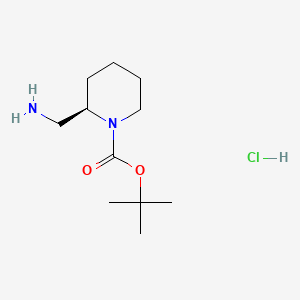

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Übersicht

Beschreibung

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility. This compound, in particular, is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and formaldehyde.

Reductive Amination: The key step involves the reductive amination of tert-butyl piperidine-1-carboxylate with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the aminomethyl group on the piperidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different derivatives, such as the reduction of the carboxylate group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including drugs targeting the central nervous system.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate: The non-chiral version of the compound.

N-Boc-piperidine: Another piperidine derivative used in similar applications.

Piperidine-1-carboxylate derivatives: A broad class of compounds with varying substituents on the piperidine ring.

Uniqueness

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with target molecules. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and stability.

Biologische Aktivität

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems and various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{20}N_{2}O_{2}·HCl, with a molecular weight of approximately 250.77 g/mol. It features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors, particularly those involved in the central nervous system (CNS). Preliminary studies indicate that it may modulate neurotransmitter systems by acting as a ligand for specific receptors, though detailed pharmacological profiles are still under investigation.

Potential Targets

- Neurotransmitter Receptors : The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and reward pathways.

- Enzymatic Activity : It may also influence enzymatic pathways relevant to neurotransmitter metabolism, although specific enzymes have yet to be conclusively identified.

In Vitro Studies

Research has indicated that this compound exhibits notable binding affinity towards certain biological targets. Interaction studies have shown that it can cross biological membranes effectively, highlighting its potential for pharmacological applications.

Case Studies

- Neuropharmacological Effects : In a study examining the effects of similar compounds on CNS functions, derivatives of piperidine structures demonstrated varying degrees of activity on neurotransmitter systems. This suggests that this compound may possess similar effects .

- Cancer Research : Although not directly tested, compounds with structural similarities have shown antiproliferative activity against various cancer cell lines. For instance, benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells, prompting further exploration into the anticancer potential of related compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-2-(aminomethyl)piperidine | Similar piperidine structure with a different protecting group | More stable under acidic conditions |

| 1-(Aminomethyl)piperidine | Lacks tert-butyl ester functionality | More polar, potentially different solubility |

| (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Enantiomer of the compound | Different biological activity profile |

This comparative analysis highlights the unique aspects of this compound that may influence its biological activity and reactivity.

Future Directions in Research

Further studies are necessary to elucidate the full pharmacological profile of this compound. Key areas for future research include:

- Detailed Pharmacodynamics : Investigating the specific receptor interactions and downstream effects on cellular pathways.

- Toxicology Studies : Assessing the safety profile in vivo to determine therapeutic windows for potential clinical applications.

- Synthesis of Derivatives : Exploring modifications of the compound to enhance efficacy or selectivity towards desired biological targets.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABFBQXCLGLSK-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662561 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217824-86-6 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.